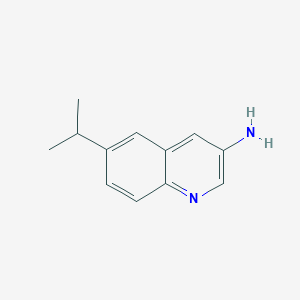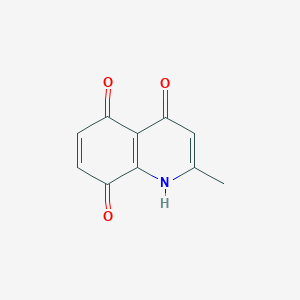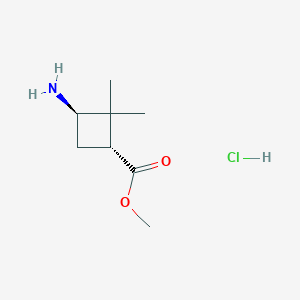
trans-Methyl3-amino-2,2-dimethyl-cyclobutanecarboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride: is a chemical compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring, making it an interesting subject for various chemical and pharmaceutical studies .
Métodos De Preparación
The synthesis of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride typically involves multiple steps:
Cyclobutane Ring Formation: The initial step often involves the formation of the cyclobutane ring through a .
Esterification: The ester group is introduced via esterification, where the carboxylic acid derivative of the cyclobutane is reacted with methanol.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Análisis De Reacciones Químicas
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride undergoes various chemical reactions:
Aplicaciones Científicas De Investigación
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar compounds include:
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate: Lacks the hydrochloride group, making it less soluble in water.
cis-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride: The cis isomer has different spatial arrangement, affecting its reactivity and biological activity.
Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate: Without the trans configuration, it exhibits different chemical properties.
Conclusion
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable subject for further studies in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6+;/m0./s1 |
Clave InChI |
YNGIJCQPNBJXTP-RIHPBJNCSA-N |
SMILES isomérico |
CC1([C@@H](C[C@H]1N)C(=O)OC)C.Cl |
SMILES canónico |
CC1(C(CC1N)C(=O)OC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11905308.png)


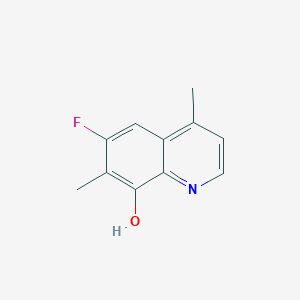
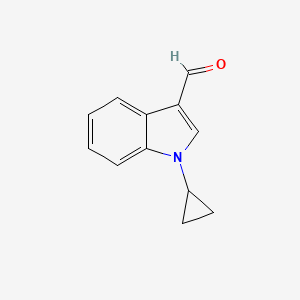
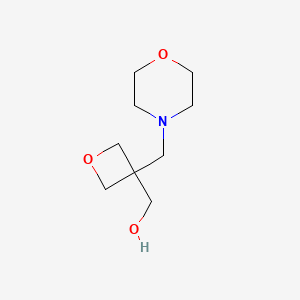

![methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11905387.png)

